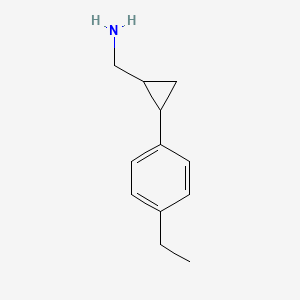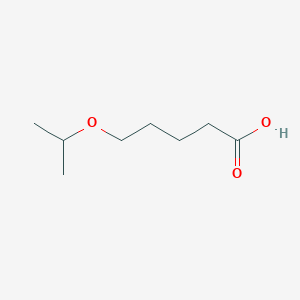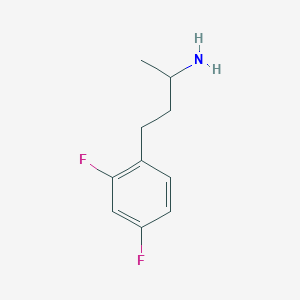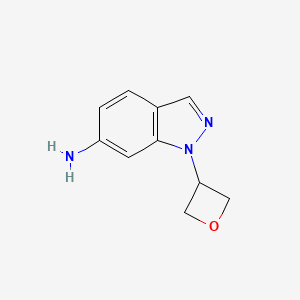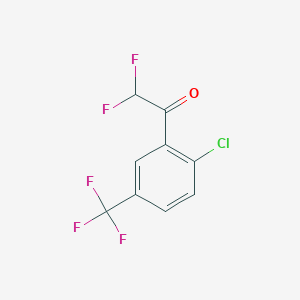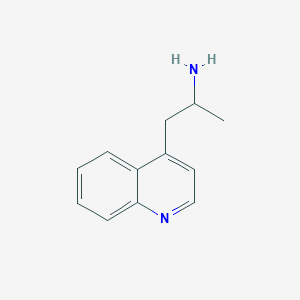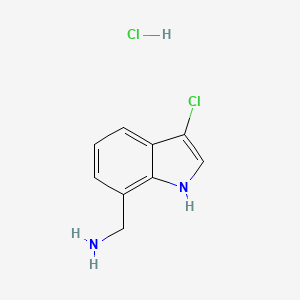
1-(3-Chloro-4-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methoxybenzyl)piperazine is an organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxybenzyl)piperazine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-(3-Chloro-4-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl piperazines.
科学的研究の応用
1-(3-Chloro-4-methoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(3-Chloro-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in the paralysis of certain parasites . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
類似化合物との比較
1-(4-Methoxybenzyl)piperazine: Similar structure but lacks the chlorine atom, leading to different reactivity and biological properties.
1-(4-Chlorobenzhydryl)piperazine: Contains a different substitution pattern, affecting its pharmacological profile.
4-Methoxybenzyl 4-methoxybenzoate: Shares the methoxybenzyl group but differs in the functional groups attached to the benzene ring.
Uniqueness: 1-(3-Chloro-4-methoxybenzyl)piperazine is unique due to the presence of both chlorine and methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
1-[(3-chloro-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-11(8-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChIキー |
SYSXAPORLSZJBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)


